



Application Notes: Cu(I) Chelators for Studying Copper Homeostasis in Neurons

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | Cu(I) chelator 1 | |
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Introduction to Copper in Neuronal Function

Copper is an essential trace element vital for the development and function of the central nervous system (CNS).[1][2] It serves as a critical cofactor for numerous enzymes involved in fundamental biological processes, including mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[3][4] In the brain, copper is highly concentrated and plays a dynamic role in synaptic transmission.[3] Neuronal activation can trigger the release of copper into the synaptic cleft, where it can reach concentrations high enough (up to 250 μ M) to modulate the activity of key neurotransmitter receptors, including NMDA, AMPA, and GABA receptors. This modulation of synaptic activity suggests copper acts as a signaling molecule, influencing neuronal excitability and plasticity.

The precise control of copper concentration, or homeostasis, is critical, as its dysregulation is implicated in severe neurodegenerative conditions such as Alzheimer's, Parkinson's, and Menkes' diseases. An imbalance can lead to oxidative stress, protein aggregation, and neuronal cell death. To investigate the multifaceted roles of copper in neuronal health and disease, researchers utilize specific chemical tools known as chelators, which bind to metal ions. Cu(I) chelators are particularly important as they target the reduced form of copper, which is prevalent within the cell and involved in many biological reactions.

This document provides detailed application notes and protocols for two representative types of Cu(I) chelators, designated here as "Chelator 1," to probe copper homeostasis in neurons:



- Bathocuproine Disulfonate (BCS): A cell-impermeable chelator used to study the effects of extracellular copper, particularly at the synapse.
- Neocuproine: A cell-permeable chelator used to investigate the roles of intracellular copper pools.

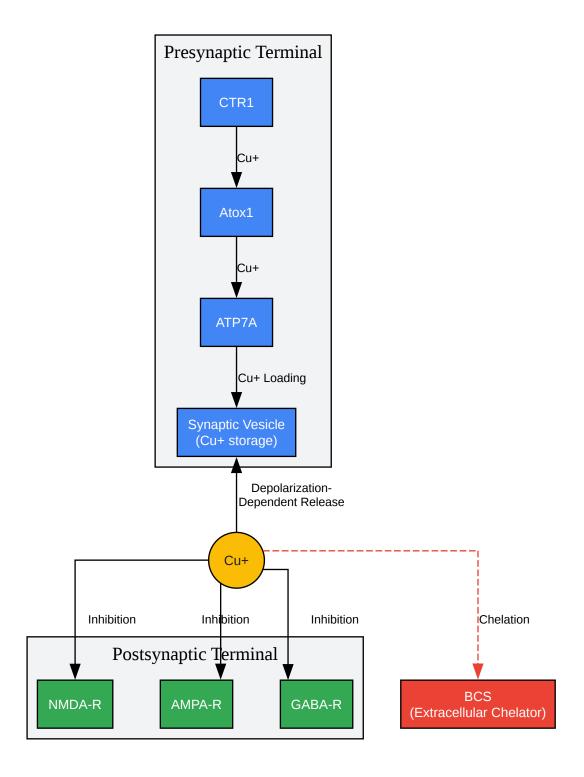
Data Presentation: Properties of Representative Cu(I) Chelators

The selection of a chelator depends on the specific experimental question, particularly whether the target copper pool is extracellular or intracellular. The table below summarizes the key properties of BCS and Neocuproine.

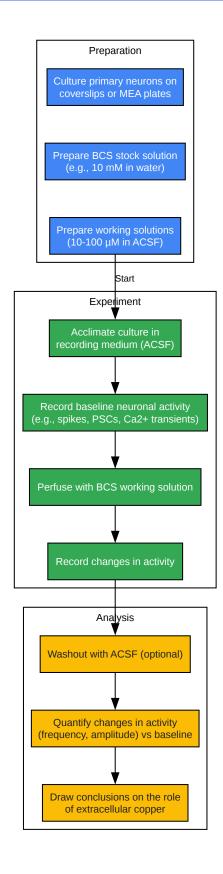
| Property | Bathocuproine Disulfonate (BCS) | Neocuproine |
|-------------------------------|---|--|
| Chemical Formula | C26H18N2Na2O6S2 | C14H12N2 |
| Molecular Weight | 564.54 g/mol (anhydrous basis) | 208.26 g/mol |
| Common Form | Disodium salt hydrate | Hemihydrate |
| Solubility | Soluble in water | Soluble in ethanol, DMSO |
| Membrane Permeability | Cell-impermeable | Cell-permeable |
| Primary Target | Extracellular Cu(I) | Intracellular Cu(I) |
| Typical Working Concentration | 10 - 100 μΜ | 10 - 50 μΜ |
| Primary Application | Studying the effects of synaptically released copper on neuronal activity and plasticity. | Investigating the role of intracellular copper in cell signaling, viability, and oxidative stress. |

Visualizations: Pathways and Workflows

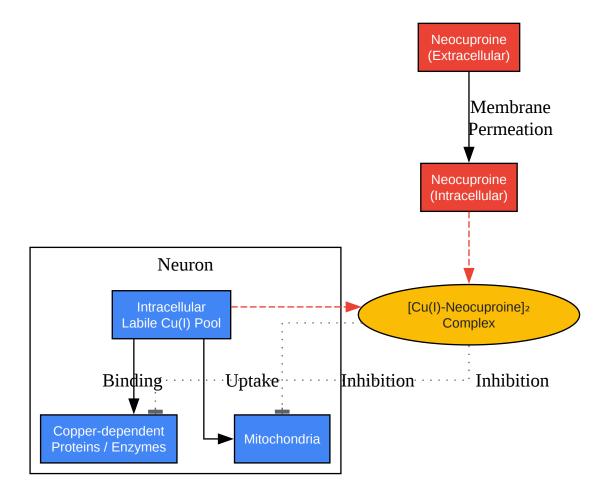




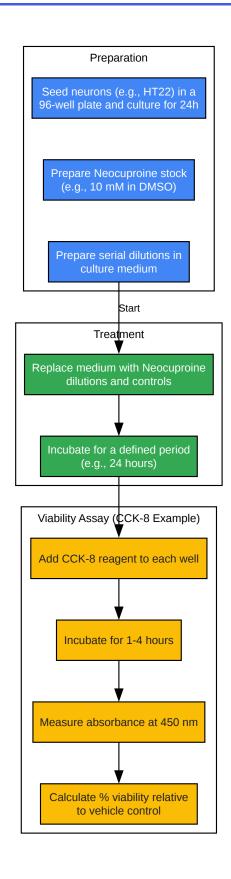












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